molecular formula C8H13N3O B1324254 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol CAS No. 4928-46-5

2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol

Cat. No. B1324254
CAS RN: 4928-46-5
M. Wt: 167.21 g/mol
InChI Key: QCHDTOMXHJHLPB-UHFFFAOYSA-N
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Description

2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol, commonly referred to as AMPE, is a synthetic compound with a variety of applications in scientific research and laboratory experiments. AMPE is a relatively simple molecule with a high degree of structural stability, making it an ideal choice for a range of experiments.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • A study has shown the use of compounds related to 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol in the synthesis of new pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, which have potential applications in medicinal chemistry (El-Kashef et al., 2010).

Formation of Cu(II) Complexes

  • Another research demonstrates the synthesis and analysis of Cu(II) complexes involving ligands similar to 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol. These complexes have implications in coordination chemistry and potentially in catalysis (Keypour et al., 2015).

Catalytic Applications

  • Research involving the catalytic intramolecular cyclization of compounds structurally related to 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol has been reported. These reactions are crucial for the synthesis of cyclic compounds like piperidine bases, which have numerous applications in pharmaceuticals (Reddy et al., 1994).

Biological Activity Analysis

  • The synthesis and biological activity analysis of pyridine derivatives, closely related to 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol, have been studied. These derivatives demonstrate potential fungicidal and herbicidal activities, indicating the broader application in the field of agricultural chemistry (Liu et al., 2015).

Crystal Growth and Characterization

  • There is research on the growth and characterization of organic crystals using compounds similar to 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol. These studies are significant in understanding the crystallography and optical properties of these materials, which can have implications in materials science (Prabha et al., 2016).

Coordination Sphere Formation

  • A study focused on the formation of 2-pyridinyl-2-oxazolines in the coordination sphere of copper (II) and cobalt (II) using molecules akin to 2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol, which highlights their potential in developing new types of coordination compounds (Segl et al., 1998).

properties

IUPAC Name

2-[(5-aminopyridin-2-yl)-methylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11(4-5-12)8-3-2-7(9)6-10-8/h2-3,6,12H,4-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHDTOMXHJHLPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264374
Record name 2-[(5-Amino-2-pyridinyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-Amino-2-pyridinyl)(methyl)amino]-1-ethanol

CAS RN

4928-46-5
Record name 2-[(5-Amino-2-pyridinyl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4928-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(5-Amino-2-pyridinyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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